molecular formula C9H12N2O2 B2741032 (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 512809-25-5

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B2741032
CAS No.: 512809-25-5
M. Wt: 180.20 g/mol
InChI Key: YUDAQQKQCULJEW-UHFFFAOYSA-N
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Description

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid: is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position. The compound also contains an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.

    Acrylic Acid Moiety Addition: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Saturated acrylic acid derivatives.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of biological molecules. The acrylic acid moiety may participate in covalent bonding with target proteins, altering their function.

Comparison with Similar Compounds

  • (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
  • (2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid
  • (2E)-3-(1-ethyl-5-phenyl-1H-pyrazol-4-yl)acrylic acid

Uniqueness: The presence of both ethyl and methyl groups on the pyrazole ring, along with the acrylic acid moiety, provides unique steric and electronic properties. This makes (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid particularly versatile in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base to form the corresponding pyrazole carboxylic acid. The resulting acid is then decarboxylated to form the desired product, (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid.", "Starting Materials": [ "1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde", "malonic acid", "base" ], "Reaction": [ "Step 1: Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and malonic acid in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the pyrazole carboxylic acid as a solid precipitate.", "Step 4: Decarboxylate the pyrazole carboxylic acid by heating it in the presence of a suitable decarboxylation agent such as copper powder or copper(I) oxide.", "Step 5: Purify the resulting (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid by recrystallization or column chromatography." ] }

CAS No.

512809-25-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

YUDAQQKQCULJEW-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C=CC(=O)O)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)O)C

solubility

not available

Origin of Product

United States

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